(4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes methoxyphenoxy, nitrophenyl, and pyrazolone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining methoxyphenoxy and nitrophenyl groups under controlled conditions.
Cyclization: Formation of the pyrazolone ring through cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. Key steps include:
Batch Processing: Initial synthesis in batch reactors.
Continuous Flow Synthesis: Transition to continuous flow systems for large-scale production.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4E)-4-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Signal Transduction: Modulating signal transduction pathways, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: shares similarities with other pyrazolone derivatives and nitrophenyl compounds.
Uniqueness
Structural Complexity: The unique combination of methoxyphenoxy, nitrophenyl, and pyrazolone groups.
Properties
Molecular Formula |
C26H23N3O6 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(4E)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C26H23N3O6/c1-18-22(26(30)28(27-18)20-8-4-3-5-9-20)17-19-16-21(29(31)32)12-13-23(19)34-14-15-35-25-11-7-6-10-24(25)33-2/h3-13,16-17H,14-15H2,1-2H3/b22-17+ |
InChI Key |
HRPQQDLPXISVTL-OQKWZONESA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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